1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-3-(3-chloroprop-1-ynyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLIWLDLWQLHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C#CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184162-02-4 | |
| Record name | 1,2-dichloro-3-(3-chloroprop-1-yn-1-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-dichlorobenzene with propargyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The triple bond in the chloropropynyl group can participate in addition reactions with halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrochloric acid) are typical reagents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Addition: Formation of dihaloalkanes or haloalkenes.
Oxidation/Reduction: Formation of alcohols, ketones, or alkanes depending on the reaction conditions.
Scientific Research Applications
1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene involves its interaction with molecular targets through its functional groups. The chlorine atoms and the triple bond in the chloropropynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound belongs to a family of polychlorinated benzene derivatives with varying substituents. Key analogues include:
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in 1,2-Dichloro-3-(trifluoromethyl)benzene enhances electrophilic substitution resistance compared to the propargyl group in the target compound, which may increase reactivity in alkynylation reactions .
- Reactivity : The propargyl group in this compound facilitates click chemistry applications, unlike the ether-linked methoxypropoxy group in 1,2-Dichloro-3-(3-methoxypropoxy)benzene, which is more stable but less reactive .
Physicochemical Properties
| Property | Target Compound | 1,2-Dichloro-3-(trifluoromethyl)benzene | 1,2-Dichloro-3-(3-methoxypropoxy)benzene |
|---|---|---|---|
| Boiling Point | Not reported | Not reported | Not reported |
| Water Solubility | Low (chlorinated aromatic) | Very low (CF₃ hydrophobicity) | Moderate (ether group enhances solubility) |
| Stability | Air-sensitive (propargyl group) | Stable | Stable under inert conditions |
Key Findings :
- The propargyl group in the target compound may render it air-sensitive due to alkyne oxidation tendencies, whereas the trifluoromethyl and methoxypropoxy derivatives exhibit greater stability .
- The methoxypropoxy substituent improves water solubility compared to purely chlorinated or fluorinated analogues, suggesting broader formulation compatibility in pharmaceutical contexts .
Q & A
Basic Research Question
- Synthetic Pathways : A common approach involves chlorination of propargyl alcohol derivatives. For example, selenium tetrachloride (SeCl₄) can act as a chlorinating agent for propargyl alcohol to yield (3-chloroprop-1-yn-1-yl)benzene derivatives . Adapting this method, sequential chlorination of a benzene precursor (e.g., 3-propargyl-substituted dichlorobenzene) under controlled conditions may yield the target compound.
- Optimization Strategies :
- Temperature : Maintain reaction temperatures between 0–25°C to avoid side reactions (e.g., alkyne polymerization).
- Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity during chlorination.
- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility and reaction homogeneity.
How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Basic Research Question
- ¹H/¹³C NMR :
- The propargyl proton (HC≡C) appears as a triplet near δ 2.5–3.0 ppm, while aromatic protons (ortho/para to Cl) show deshielding (δ 7.2–7.8 ppm).
- ¹³C signals for sp-hybridized carbons (C≡C) occur at δ 70–90 ppm .
- IR Spectroscopy : The C≡C stretch appears as a sharp peak near 2100–2260 cm⁻¹.
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 235 (M⁺, C₉H₅Cl₃) and fragment ions corresponding to Cl loss (e.g., m/z 200 [M-Cl]⁺).
What computational chemistry approaches are suitable for modeling the electronic structure and reactivity of this compound?
Advanced Research Question
- Density Functional Theory (DFT) :
- Optimize geometry using B3LYP/6-31G(d) to predict bond lengths (C-Cl: ~1.73 Å; C≡C: ~1.20 Å) and charge distribution.
- Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity toward electrophiles/nucleophiles.
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability.
- Database Cross-Referencing : Compare with CSD (Cambridge Structural Database) entries for similar chlorinated alkynes to validate computational models .
How does the presence of multiple chlorine substituents influence crystallographic packing, and what challenges arise in single-crystal X-ray diffraction analysis?
Advanced Research Question
- Crystallographic Effects :
- Challenges :
- Crystal twinning due to symmetry conflicts; employ PLATON’s TWINABS for data integration.
- Radiation damage during data collection; use low-temperature (100 K) protocols.
What safety protocols are essential when handling this compound in a laboratory setting?
Basic Research Question
- Hazard Mitigation :
How can researchers resolve contradictions between theoretical and experimental spectroscopic data?
Advanced Research Question
- Methodology :
- Cross-Validation : Compare NMR/IR data with DFT-predicted spectra (e.g., using Gaussian or ORCA).
- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments.
- Error Analysis : Quantify solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts .
What catalytic systems are effective for cross-coupling reactions involving the propargyl group in this compound?
Advanced Research Question
- Palladium Catalysis :
- Use Pd(PPh₃)₄ with CuI co-catalyst for Sonogashira coupling to aryl halides.
- Optimize ligand choice (e.g., XPhos) to suppress alkyne homocoupling.
- Photoredox Catalysis : Explore visible-light-mediated reactions for C-H functionalization of the propargyl moiety .
How does the steric and electronic environment of the propargyl group affect its participation in cycloaddition reactions?
Advanced Research Question
- Steric Effects : The bulky 3-chloropropynyl group may hinder [2+2] cycloaddition; prioritize strain-promoted reactions (e.g., with azides).
- Electronic Effects : Electron-withdrawing Cl substituents activate the alkyne for nucleophilic attack (e.g., in click chemistry).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
